molecular formula C15H13NO5 B13574155 (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate

(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13574155
M. Wt: 287.27 g/mol
InChI Key: SOZATDGPZQSMQX-UHFFFAOYSA-N
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Description

(1,3-dioxoisoindol-2-yl) 5-oxaspiro[24]heptane-2-carboxylate is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of phthalic anhydride with an appropriate spirocyclic amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

    (1,2,4-oxadiazole derivatives): These compounds share a similar heterocyclic structure and are known for their stability and reactivity.

    (1,3-dioxolane derivatives): These compounds have a similar dioxoisoindole core and are used in various chemical applications.

Uniqueness: (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C15H13NO5/c17-12-9-3-1-2-4-10(9)13(18)16(12)21-14(19)11-7-15(11)5-6-20-8-15/h1-4,11H,5-8H2

InChI Key

SOZATDGPZQSMQX-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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